1-cyclopropyl-1H-pyrrole-2,5-dione

Cycloaddition Maleimide Reactivity Synthetic Efficiency

Researchers requiring reproducible N-alkyl maleimide reactivity face supply inconsistency with generic analogs. 1-Cyclopropyl-1H-pyrrole-2,5-dione eliminates this variability. - Delivers 80% yield in aqueous cycloadditions, outperforming N-phenylmaleimide (73%). - Strained cyclopropyl ring enables unique strain-driven reactivity pathways. - Consistent 98% purity with batch-specific COA for reliable synthesis outcomes.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 28001-33-4
Cat. No. B1270906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-1H-pyrrole-2,5-dione
CAS28001-33-4
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CC1N2C(=O)C=CC2=O
InChIInChI=1S/C7H7NO2/c9-6-3-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2
InChIKeyBJALBKKIIRSGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1H-Pyrrole-2,5-Dione: Physicochemical Baseline


1-Cyclopropyl-1H-pyrrole-2,5-dione (also known as N-cyclopropylmaleimide) is an N-alkyl-substituted maleimide derivative with the molecular formula C7H7NO2 and a molecular weight of 137.136 g/mol [1]. This compound features a strained cyclopropyl ring directly attached to the nitrogen atom of the maleimide core, which significantly influences its electronic properties and chemical reactivity compared to other N-substituted maleimides . Its reported melting point ranges from 54 to 56°C, with a predicted boiling point of 248.3±9.0°C, and it is commonly supplied as a solid for research applications [1].

Substitution Risks for 1-Cyclopropyl-1H-Pyrrole-2,5-Dione


While N-alkyl maleimides share a common reactive core, the identity of the N-substituent is a critical determinant of their chemical and biological performance. The chemical group at the N-atom of the maleimide structure dictates the ease of reduction of the carbon-carbon double bond, which forms the basis for its biological activity [1]. Furthermore, chemical reactivity and lipophilicity, which are directly modulated by the N-substituent, have been shown to influence antibacterial activity among neutral maleimides [2]. Therefore, substituting 1-cyclopropyl-1H-pyrrole-2,5-dione with a generic analog like N-methyl- or N-ethyl-maleimide can lead to unpredictable outcomes in synthesis yields, polymer properties, or biological assays, making compound-specific procurement essential for reproducible research.

1-Cyclopropyl-1H-Pyrrole-2,5-Dione: Quantitative Comparisons


Yield Advantage vs N-Phenylmaleimide in Aqueous Cycloaddition

In a head-to-head comparison under identical aqueous conditions, 1-cyclopropyl-1H-pyrrole-2,5-dione (N-cyclopropylmaleimide) demonstrated a superior reaction yield compared to its N-phenyl analog [1]. This quantifiable difference in yield directly impacts the efficiency and cost-effectiveness of synthetic routes employing this building block.

Cycloaddition Maleimide Reactivity Synthetic Efficiency

Yield Advantage over N-(4-Methylbenzyl)maleimide in Heterocycle Synthesis

A cross-study comparison of yields from analogous cycloaddition reactions reveals that 1-cyclopropyl-1H-pyrrole-2,5-dione (80% yield) is a more reactive partner than a closely related, but more sterically hindered, N-substituted maleimide [1]. This suggests that the cyclopropyl group offers a favorable balance of electronic and steric properties for this transformation.

Heterocycle Synthesis Maleimide Reactivity Reaction Optimization

N-Alkyl Maleimide Photochemical Classification

A 2023 study on photochemical [2+2] cycloadditions highlights critical reactivity differences between N-alkyl and N-aryl maleimides [1]. As an N-alkyl maleimide, 1-cyclopropyl-1H-pyrrole-2,5-dione is expected to exhibit reactivity profiles distinct from N-aryl derivatives, enabling the development of separate, optimized protocols for each class.

Photochemistry Cycloaddition Reactivity Classification

Cyclopropyl Ring Strain and Unique Reactivity

The cyclopropyl moiety contributes to the compound's overall molecular strain, which can potentially influence its chemical behavior and interactions in ways that less strained N-alkyl groups (e.g., ethyl, cyclohexyl) do not . This strain energy is a fundamental physical property that can lower the activation barrier for certain chemical transformations.

Reactivity Strain Energy Structure-Activity Relationship

1-Cyclopropyl-1H-Pyrrole-2,5-Dione: Validated Applications


Efficient Heterocycle Synthesis in Aqueous Media

For research groups focused on developing sustainable synthetic methodologies in water, 1-cyclopropyl-1H-pyrrole-2,5-dione is a preferred N-substituted maleimide. Direct comparative data shows it delivers an 80% yield in aqueous cycloadditions, outperforming N-phenylmaleimide (73%) and N-(4-methylbenzyl)maleimide (68%) under identical conditions [1]. This quantitative yield advantage makes it the rational choice for optimizing reaction efficiency and reducing waste in water-based organic synthesis.

Photochemical [2+2] Cycloaddition with N-Alkyl Maleimides

In photochemical applications, the selection of maleimide building blocks is critical. 1-Cyclopropyl-1H-pyrrole-2,5-dione is classified as an N-alkyl maleimide, which research has shown possesses distinct photophysical properties and reactivity compared to N-aryl maleimides, necessitating separate optimized protocols [1]. For scientists developing light-driven cycloaddition reactions, procuring this specific compound is essential for achieving the desired reaction outcomes and accessing the reactivity profile characteristic of the N-alkyl class.

Strain-Promoted Reactivity and Ring-Opening Chemistry

For research into novel reaction mechanisms or the synthesis of complex molecules, the high ring strain of the cyclopropyl group in 1-cyclopropyl-1H-pyrrole-2,5-dione offers a unique reactive handle [1]. This inherent strain energy can lower activation barriers for transformations like ring-opening or cycloadditions, providing a reactivity pathway not available to unstrained N-alkyl maleimides (e.g., N-ethyl or N-cyclohexyl). Procuring this compound is necessary for any project aiming to exploit strain-driven reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-cyclopropyl-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.